molecular formula C7H12N4O B4299709 N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide

N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No. B4299709
M. Wt: 168.20 g/mol
InChI Key: VSOGHFVYNCWZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide, also known as PTAC, is an organic compound that has been studied for its potential biological applications. PTAC is a triazole-based compound that has been synthesized and studied for its potential use in scientific research.

Scientific Research Applications

N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide has been studied for its potential applications in various scientific research fields. One of the primary areas of interest is its potential as an antifungal agent. Several studies have reported the antifungal activity of N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide against various fungal strains, including Candida albicans and Aspergillus fumigatus. N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide has also been studied for its potential use as a metal ion chelator and as a potential anti-inflammatory agent. Additionally, N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide has shown promise as a potential anticancer agent, with several studies reporting its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide is not fully understood, but several studies have suggested that it may act by disrupting fungal cell membrane integrity or by inhibiting fungal cell wall synthesis. Additionally, N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide has been shown to inhibit the activity of metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This may contribute to its potential anti-inflammatory properties. The mechanism of action of N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide as an anticancer agent is also not fully understood, but several studies have suggested that it may induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have reported that N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide has been shown to inhibit the activity of metalloproteinases, which may contribute to its potential anti-inflammatory properties. In vivo studies have also reported that N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide has the potential to induce apoptosis in cancer cells, although further research is needed to fully understand its anticancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide in lab experiments is its potential as a multifunctional compound. N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide has been shown to have antifungal, metal ion chelating, anti-inflammatory, and anticancer properties, which may make it a useful compound for various research applications. Additionally, the synthesis of N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide is relatively straightforward, and the compound can be easily purified using various analytical techniques. However, one of the limitations of using N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide in lab experiments is its potential toxicity. While N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide has shown promise as a potential therapeutic agent, further research is needed to fully understand its safety profile.

Future Directions

There are several future directions for research on N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide. One area of interest is its potential as a therapeutic agent for fungal infections. Further studies are needed to fully understand the mechanism of action of N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide against fungal strains and to determine its safety and efficacy in vivo. Additionally, further research is needed to fully understand the anticancer properties of N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide and to determine its potential as a therapeutic agent for various types of cancer. Finally, the potential anti-inflammatory properties of N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide warrant further investigation, as this may have implications for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-propyl-2-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-2-3-8-7(12)4-6-9-5-10-11-6/h5H,2-4H2,1H3,(H,8,12)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOGHFVYNCWZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-2-(4H-1,2,4-triazol-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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